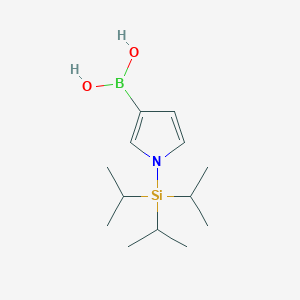

1-(Triisopropylsilyl)pyrrole-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBVAOMVEMGRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376883 | |

| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138900-55-7 | |

| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid

CAS Number: 138900-55-7

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modern Organic Synthesis

1-(Triisopropylsilyl)pyrrole-3-boronic acid is a specialized heterocyclic organoboron reagent that has emerged as a valuable tool for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrrole core, a boronic acid moiety at the 3-position, and a sterically demanding triisopropylsilyl (TIPS) protecting group on the nitrogen, is meticulously designed for strategic applications in cross-coupling reactions.

This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its applications and the critical role of its unique structural features. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

| Property | Value |

| CAS Number | 138900-55-7[3] |

| Molecular Formula | C₁₃H₂₆BNO₂Si[3] |

| Molecular Weight | 267.25 g/mol [4] |

| Appearance | Typically a solid[4] |

| Boiling Point | 337.9 °C (at 760 mmHg)[5] |

| Density | 0.96 g/mL[5] |

| Flash Point | 158.2 °C[5] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[6] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the pyrrole ring protons, the methine proton of the isopropyl groups, and the methyl protons of the isopropyl groups. The pyrrole protons will appear as multiplets in the aromatic region. The methine proton of the TIPS group will be a septet, and the methyl protons will be a doublet.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyrrole ring, with the carbon bearing the boron atom being significantly deshielded. The carbons of the triisopropylsilyl group will also be visible.[8]

-

Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of isopropyl groups and other fragments of the molecule. A reported LCMS analysis showed a molecular ion peak of 268 [M+1]⁺.[6]

The Strategic Importance of the Triisopropylsilyl (TIPS) Protecting Group

The selection of a protecting group is a critical strategic decision in multi-step synthesis.[9] The triisopropylsilyl (TIPS) group in this compound serves several crucial functions that enhance its utility, particularly in the context of palladium-catalyzed cross-coupling reactions.[10][11]

The primary role of the TIPS group is to protect the nitrogen atom of the pyrrole ring.[12] Unprotected pyrrole nitrogens can interfere with cross-coupling reactions through unwanted side reactions. The bulky nature of the three isopropyl substituents on the silicon atom provides significant steric hindrance, which offers several advantages:

-

Enhanced Stability: The TIPS group is robust and stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki-Miyaura couplings.[13] This stability prevents premature deprotection and the formation of undesired byproducts.

-

Increased Solubility: The lipophilic nature of the TIPS group improves the solubility of the boronic acid in organic solvents commonly used for cross-coupling reactions.[9]

-

Directed Reactivity: By protecting the nitrogen, the TIPS group ensures that the reactivity of the molecule is directed to the boronic acid moiety, leading to cleaner reactions and higher yields of the desired coupled product.

The TIPS group can be effectively removed under specific conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like THF.[14][15]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is based on established literature procedures.[6]

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.58 mL, 3.96 mmol) dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for 30 minutes.

-

Borylation: Add trimethyl borate (687 mg, 6.6 mmol) dropwise to the reaction mixture.

-

Warming and Quenching: Gradually warm the reaction mixture to room temperature and continue stirring for 1 hour.

-

Work-up: Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (200 mL).

-

Washing: Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This is often used in the next step without further purification.[6]

Note: The reported yield for this procedure is approximately 32%.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[16][17][18] this compound is an excellent coupling partner in these reactions for the synthesis of 3-arylpyrroles, which are prevalent motifs in many biologically active molecules.[1][19]

Mechanism of the Suzuki-Miyaura Coupling:

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 138900-55-7 [chemicalbook.com]

- 7. This compound(138900-55-7) 1H NMR [m.chemicalbook.com]

- 8. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR spectrum [chemicalbook.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. synarchive.com [synarchive.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

1-(Triisopropylsilyl)pyrrole-3-boronic acid chemical properties

An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a sophisticated building block essential for contemporary organic synthesis and drug discovery. We will move beyond a simple recitation of facts to explore the causality behind its design, the strategic advantages of its unique structure, and its practical application in complex molecular construction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical reagents.

Introduction: A Strategically Designed Pyrrole Building Block

The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. However, the inherent reactivity of the pyrrole ring, particularly its propensity for polymerization under acidic conditions and susceptibility to uncontrolled electrophilic substitution, presents significant challenges for synthetic chemists. Furthermore, the direct use of unprotected pyrrole boronic acids in cross-coupling reactions is often plagued by low yields due to competitive protodeboronation.[1]

This compound (TIPS-pyrrole-3-BA) emerges as an elegant solution to these challenges. The strategic installation of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen accomplishes two critical goals: it electronically deactivates the ring, enhancing its stability, and it provides substantial steric hindrance, directing reactivity and preventing undesirable side reactions like homocoupling.[1][2] This guide will dissect the chemical properties, synthesis, and key applications of this versatile reagent.

Molecular Overview and Physicochemical Properties

This compound is a solid at room temperature, valued for its stability and utility as a reagent in organic synthesis.[3] The TIPS group not only serves as a protecting group but also imparts favorable solubility in many organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 138900-55-7 | [4][5] |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [4][6] |

| Molecular Weight | 267.25 g/mol | [6] |

| Appearance | Solid | [3] |

| Boiling Point | 337.9 ± 34.0 °C (Predicted) | [3][5] |

| Density | 0.96 ± 0.1 g/cm³ (Predicted) | [3][5] |

| pKa | 9.41 ± 0.10 (Predicted) | [3][5] |

| Storage | Store under inert atmosphere, -20°C | [3][5][7] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Nodes for the pyrrole ring N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="-0.9,0.2!", fontcolor="#202124"]; C3 [label="C", pos="-0.6,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.6,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.9,0.2!", fontcolor="#202124"]; // Nodes for the boronic acid group B [label="B", pos="-1.3,-1.8!", fontcolor="#202124"]; O1 [label="O", pos="-0.6,-2.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.8,-3.1!", fontcolor="#202124"]; O2 [label="O", pos="-2.0,-2.5!", fontcolor="#202124"]; H2 [label="H", pos="-1.8,-3.1!", fontcolor="#202124"]; // Nodes for the TIPS group Si [label="Si", pos="0,2.2!", fontcolor="#202124"]; CH1 [label="CH", pos="-1.2,3.0!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-2.2,2.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-1.5,4.0!", fontcolor="#202124"]; CH2 [label="CH", pos="1.2,3.0!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="2.2,2.5!", fontcolor="#202124"]; CH3_4 [label="CH₃", pos="1.5,4.0!", fontcolor="#202124"]; CH3 [label="CH", pos="0,3.6!", fontcolor="#202124"]; CH3_5 [label="CH₃", pos="-0.8,4.4!", fontcolor="#202124"]; CH3_6 [label="CH₃", pos="0.8,4.4!", fontcolor="#202124"]; // Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- N1; C2 -- C5 [style=double, len=1.5]; // Boronic acid bonds C3 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2; // TIPS group bonds N1 -- Si; Si -- CH1; CH1 -- CH3_1; CH1 -- CH3_2; Si -- CH2; CH2 -- CH3_3; CH2 -- CH3_4; Si -- CH3; CH3 -- CH3_5; CH3 -- CH3_6;

}

Caption: Structure of this compound.

Synthesis and Characterization

The synthesis of TIPS-pyrrole-3-BA is typically achieved through a halogen-metal exchange followed by borylation. This standard organometallic approach provides reliable access to the target compound.

Synthetic Workflow

The process begins with the readily available 3-bromo-1-(triisopropylsilyl)pyrrole. At cryogenic temperatures, a strong organolithium base, such as n-butyllithium, is used to deprotonate the most acidic position, which after rearrangement results in a lithium-halogen exchange to form the 3-lithiopyrrole species. This highly reactive intermediate is then quenched with an electrophilic boron source, typically trimethyl borate, followed by an aqueous workup to hydrolyze the borate ester to the desired boronic acid.[6]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from literature procedures and serves as a representative example.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

-

Lithiation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.58 mL of a 2.5 M solution in hexanes, 3.96 mmol) dropwise via syringe. Maintain the temperature at -78 °C and continue stirring for 30 minutes.

-

Borylation: Add trimethyl borate (687 mg, 6.6 mmol) dropwise to the reaction mixture at -78 °C.

-

Quench and Workup: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour. Dilute the mixture with water (200 mL) and extract with ethyl acetate (200 mL).

-

Purification: Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Product: The crude product is often obtained as an oil and can be used in subsequent steps without further purification.[6] LCMS analysis typically shows the expected molecular ion peak.[6]

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized reagent. While a full dataset from a single source is not publicly available, representative data can be compiled.

Table 2: Spectroscopic Data for 1-(TIPS)pyrrole-3-boronic acid

| Technique | Data Interpretation | Source(s) |

| ¹H NMR | The spectrum would show characteristic signals for the TIPS group (a multiplet around 1.1 ppm and a septet around 1.3-1.5 ppm) and distinct signals for the pyrrole protons (typically in the 6.5-7.5 ppm region), along with a broad singlet for the B(OH)₂ protons. | [8] |

| ¹³C NMR | Expected signals include those for the isopropyl methyl and methine carbons of the TIPS group, and three distinct signals for the sp²-hybridized carbons of the pyrrole ring. | - |

| MS (LCMS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 268 is expected and has been reported. | [6] |

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of TIPS-pyrrole-3-BA is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[10][11][12]

The boronic acid serves as the organoboron component, which, after activation by a base, transfers its organic group (the TIPS-pyrrole moiety) to the palladium center in a key step known as transmetalation. The N-TIPS protection is crucial here, as it prevents protodeboronation and other side reactions that can diminish the efficiency of couplings involving electron-rich heterocycles.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Strategy: Deprotection of the TIPS Group

After the desired carbon-carbon bond has been formed, the TIPS group can be readily removed to reveal the N-H pyrrole. This step is critical for accessing the final target molecule, which may require the N-H for biological activity or further functionalization. The deprotection is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Representative Deprotection Protocol

This is a general protocol; specific conditions may vary based on the substrate.

-

Reaction Setup: Dissolve the N-TIPS protected pyrrole substrate (1.0 equiv) in a suitable solvent such as THF.

-

Reagent Addition: Add a solution of TBAF (typically 1.1-1.5 equivalents, 1.0 M in THF) dropwise at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by standard methods such as column chromatography.

The choice of fluoride source and conditions can be optimized to avoid side reactions, especially with sensitive functional groups present in the molecule.[13]

Role in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, and specifically boronic acids, have become increasingly important in drug discovery.[14] They can act as pharmacophores or as versatile synthetic intermediates.[15][16] TIPS-pyrrole-3-BA provides a direct route to 3-substituted pyrroles, a motif found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[15][17] The ability to construct complex molecules in a convergent manner using this building block accelerates the discovery and development of new therapeutic agents.

Conclusion

This compound is more than just a chemical reagent; it is a testament to rational molecular design. By integrating a sterically demanding and electronically stabilizing protecting group with a versatile boronic acid handle, it provides a robust and reliable tool for the synthesis of complex pyrrole-containing molecules. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the straightforward deprotection of the nitrogen make it an invaluable asset for researchers in both academic and industrial settings, particularly in the demanding field of drug development.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 138900-55-7 [amp.chemicalbook.com]

- 4. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 138900-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 138900-55-7 [chemicalbook.com]

- 7. This compound | Sample Preparation Laboratories [www-ssrl.slac.stanford.edu]

- 8. This compound(138900-55-7) 1H NMR spectrum [chemicalbook.com]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. scielo.org.mx [scielo.org.mx]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

1-(Triisopropylsilyl)pyrrole-3-boronic acid molecular weight

An In-depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid

A Core Building Block for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, the critical role of the triisopropylsilyl (TIPS) protecting group, detailed synthetic protocols, and its application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for scientists and professionals in drug development, offering field-proven insights into the strategic use and handling of this versatile reagent.

Physicochemical Properties and Molecular Profile

This compound is a white to off-white solid at room temperature[1][2]. Its molecular structure features a pyrrole ring, a common motif in pharmacologically active compounds, functionalized with a boronic acid at the 3-position and a bulky triisopropylsilyl (TIPS) group on the nitrogen atom. This strategic combination of functional groups makes it a valuable and highly reactive intermediate in organic synthesis.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [3][][5][6] |

| Molecular Weight | 267.25 g/mol | [3][5][6] |

| CAS Number | 138900-55-7 | [3][][5][6] |

| Appearance | Solid | [1][2] |

| Predicted pKa | 9.41 ± 0.10 | [1][2] |

| Predicted Boiling Point | 337.9 ± 34.0 °C | [1][2] |

| Predicted Density | 0.96 ± 0.1 g/cm³ | [1][2] |

The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group

The N-H proton of an unprotected pyrrole is acidic and can interfere with many common organometallic reactions, including the metal-halogen exchange required for borylation. The installation of a protecting group on the pyrrole nitrogen is therefore essential.

The choice of the triisopropylsilyl (TIPS) group is a deliberate one, driven by several key factors:

-

Steric Hindrance: The three bulky isopropyl groups provide significant steric shielding. This bulk prevents undesired side reactions and can direct reactions to other positions on the pyrrole ring.

-

Electronic Effects: Silyl groups are electron-donating, which can influence the reactivity of the pyrrole ring.

-

Stability: The TIPS group is robust enough to withstand the strongly basic conditions (e.g., n-butyllithium) used during the synthesis of the boronic acid[5]. However, it can be removed under specific, controlled conditions (typically using a fluoride source like TBAF), allowing for late-stage diversification of the final molecule.

-

Enhanced Solubility: The lipophilic nature of the TIPS group often improves the solubility of the compound in common organic solvents used in synthesis.

While many protecting groups exist for boronic acids, such as pinacol esters or MIDA esters which enhance stability, the TIPS group on the pyrrole nitrogen serves a distinct purpose: enabling the formation of the boronic acid itself while preventing N-H reactivity[7].

Caption: Logic diagram illustrating the role of the TIPS protecting group.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a halogen-metal exchange followed by borylation. The following protocol is based on established methodologies[5].

Diagram: Synthetic Pathway

Sources

- 1. This compound CAS#: 138900-55-7 [amp.chemicalbook.com]

- 2. 138900-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 138900-55-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: The Strategic Importance of the Pyrrole Scaffold

An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid: Synthesis, Application, and Strategic Utility

Heterocyclic compounds are foundational to modern drug discovery, with the pyrrole ring system being a particularly privileged scaffold. Its presence in a multitude of natural products and pharmacologically active molecules underscores its importance. However, the synthesis of substituted pyrroles, especially for creating diverse compound libraries, requires robust and versatile building blocks. This compound has emerged as a critical reagent in this context.

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This specific pyrrole-boronic acid derivative offers two key strategic advantages. First, the boronic acid moiety at the 3-position allows for direct and selective functionalization of the pyrrole ring. Second, the triisopropylsilyl (TIPS) group on the nitrogen atom serves as a crucial protecting group. This bulky silyl group prevents the common side reactions of protodeboronation and homocoupling that can plague the cross-coupling of unprotected pyrroleboronic acids.[3] This guide provides a comprehensive overview of the synthesis, properties, and application of this versatile reagent for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [4][5] |

| Molecular Weight | 267.25 g/mol | [4][5] |

| Appearance | White solid / powder | [6][7] |

| CAS Number | 138900-55-7 | [4][5] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [6] |

Due to its sensitivity, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Proper storage in a freezer is essential to maintain its stability and reactivity over time.[6]

Synthesis of this compound

The most common laboratory synthesis involves a lithium-halogen exchange on a protected 3-bromopyrrole precursor, followed by quenching with a borate ester.[4] The causality behind this specific workflow is critical for success.

Diagram: Synthetic Workflow

Caption: Synthesis workflow for 1-(TIPS)pyrrole-3-boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[4]

-

Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. The choice of anhydrous THF is critical as organolithium reagents react violently with water.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.2 eq) dropwise via syringe. A slow addition rate is crucial to control the exothermic reaction. The solution is stirred at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

-

Borylation: Add trimethyl borate (~2.0 eq) dropwise to the reaction mixture. The borate ester acts as the electrophilic boron source.

-

Warm-up and Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour.[4]

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product is often an oil and can be used directly in the next step without further purification in many cases.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This Nobel Prize-winning reaction provides a powerful means to form C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The reaction mechanism involves three key steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol can be adapted for coupling 1-(TIPS)pyrrole-3-boronic acid with various aryl or heteroaryl halides.

-

Reagent Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), 1-(TIPS)pyrrole-3-boronic acid (~1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Post-Coupling Strategy: Deprotection of the TIPS Group

Following a successful Suzuki coupling, the TIPS protecting group often needs to be removed to reveal the N-H pyrrole, which may be critical for biological activity or further functionalization. The steric bulk of the TIPS group makes it more robust than smaller silyl groups like TMS, requiring specific conditions for its removal.[10]

Diagram: Deprotection Workflow

Caption: A typical workflow for the deprotection of the TIPS group.

Detailed Experimental Protocol: TIPS Deprotection

A mild and efficient method for removing the TIPS group utilizes silver fluoride.[10][11][12]

-

Dissolution: Dissolve the TIPS-protected pyrrole substrate (1.0 eq) in methanol.

-

Reagent Addition: Add silver fluoride (AgF, ~1.5 eq) to the solution. This method is often preferred as it proceeds under mild, neutral conditions.[10][11]

-

Reaction: Stir the mixture at room temperature. The progress of the deprotection should be monitored carefully by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate.

-

Extraction: Redissolve the residue in an organic solvent (like ethyl acetate) and wash with water to remove any remaining inorganic byproducts.

-

Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography to obtain the final N-H pyrrole.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient route to 3-substituted pyrroles. Its design, incorporating a bulky silyl protecting group, expertly circumvents common challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. By understanding the causality behind its synthesis, application, and subsequent deprotection, researchers and drug development professionals can effectively leverage this reagent to accelerate the construction of complex molecular architectures and advance the discovery of new chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3). Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(10), 3845–3854. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Sociedad Química de México, 55(3), 133-136. Retrieved from [Link]

-

Sancineto, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6331-6343. Retrieved from [Link]

-

Valois Escamilla, I., et al. (2019). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

West, R., & West, F. G. (2014). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews, 114(18), 9269-9304. Retrieved from [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of triisopropylsilyl group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 138900-55-7 [chemicalbook.com]

- 5. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 138900-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-(Triisopropylsilyl)-1H-pyrrol-3-ylboronic acid [cymitquimica.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scielo.org.mx [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

An In-Depth Technical Guide to the Synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The synthesis is presented as a robust two-step sequence, commencing with the protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group, followed by a highly regioselective lithiation and subsequent borylation at the C-3 position. This document delves into the underlying chemical principles, offering detailed experimental procedures, mechanistic insights, and characterization data. The guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this key synthetic intermediate.

Introduction: The Strategic Importance of this compound

Pyrrole-containing scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials. The ability to functionalize the pyrrole ring at specific positions is paramount for the development of novel molecular entities. Pyrrole-3-boronic acids, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.

The triisopropylsilyl (TIPS) group plays a crucial dual role in the synthesis of the title compound. Firstly, it provides robust protection of the pyrrole nitrogen, preventing unwanted side reactions and increasing the solubility of the intermediates in organic solvents. Secondly, and more critically, the steric bulk of the TIPS group directs metallation to the C-3 position of the pyrrole ring, a regioselectivity that can be challenging to achieve with smaller protecting groups.[1] This guide outlines a reliable pathway to access this compound, a reagent that is now commercially available but often required in quantities or purities that necessitate in-house synthesis.[][3][4]

Overall Synthetic Strategy

The synthesis of this compound is most effectively accomplished through a two-step sequence. This strategy leverages well-established methodologies for each transformation, ensuring high yields and purity of the final product.

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(Triisopropylsilyl)pyrrole-3-boronic acid

This document provides a comprehensive technical overview of 1-(triisopropylsilyl)pyrrole-3-boronic acid (TIPS-pyrrole-3-boronic acid), a versatile building block in modern organic synthesis. Targeted at researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental design, offers field-proven insights into spectroscopic interpretation, and provides robust, self-validating protocols. Our focus is on empowering the end-user to not only reproduce but also understand the critical parameters governing the synthesis and characterization of this valuable reagent.

Introduction: The Strategic Value of TIPS-Protected Pyrrole Boronic Acids

Pyrrole scaffolds are ubiquitous in pharmaceuticals, natural products, and materials science. The ability to functionalize the pyrrole ring selectively is paramount for analogue synthesis and structure-activity relationship (SAR) studies. Boronic acids are indispensable tools for this purpose, primarily through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The strategic use of a bulky N-protecting group is crucial for directing reactivity and ensuring stability. The triisopropylsilyl (TIPS) group serves this role exceptionally well. Its significant steric hindrance protects the nitrogen atom and can sterically influence reactions at adjacent positions. Furthermore, the TIPS group enhances the solubility of the pyrrole scaffold in common organic solvents and is sufficiently robust to withstand a variety of reaction conditions, yet can be removed when necessary. This compound is therefore a key intermediate for introducing a functionalized pyrrole-3-yl moiety into complex molecules.[1]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 138900-55-7 | [2] |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [2][3] |

| Molecular Weight | 267.25 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Monoisotopic Mass | 267.1825858 Da |[4] |

Synthesis and Purification: A Field-Proven Protocol

The synthesis of this compound is reliably achieved via a halogen-lithium exchange followed by borylation.[2] The choice of starting material, 3-bromo-1-(triisopropylsilyl)pyrrole, is critical as the bromine atom at the 3-position is readily lithiated at low temperatures.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality and Trustworthiness: This protocol includes specific details to ensure reproducibility and safety. The use of anhydrous solvents and an inert atmosphere is non-negotiable, as organolithium reagents and boronic esters are highly sensitive to moisture and oxygen. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the lithiated intermediate.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe.

-

Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium.

-

Lithiation: Slowly add n-butyllithium (1.58 mL of a 2.5 M solution in hexanes, 3.96 mmol) dropwise via syringe over 10 minutes. The rate of addition must be controlled to prevent localized warming. Stir the mixture at -78 °C for 30 minutes.

-

Borylation: Add trimethyl borate (0.75 mL, 687 mg, 6.6 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.

-

Warming: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

Quenching and Extraction: Carefully quench the reaction by diluting with water (200 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (200 mL).

-

Washing: Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Product: The crude product is obtained as an oil (approx. 280 mg, 32% yield) and can often be used directly in subsequent steps without further purification.[2] For applications requiring high purity, flash chromatography on silica gel may be performed.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.

Protocol for Sample Preparation (LCMS):

-

Dissolve a small amount of the crude product (approx. 0.1 mg) in 1 mL of a suitable solvent like acetonitrile or methanol.

-

Vortex the sample to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter into an LCMS vial.

-

Analyze using electrospray ionization (ESI) in positive ion mode.

Expected Data: The primary ion expected in ESI+ mode is the protonated molecule [M+H]⁺.

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Source |

|---|

| [C₁₃H₂₆BNO₂Si + H]⁺ | 268.1904 | 268 |[2] |

Expert Insights on Fragmentation: While detailed fragmentation data is not published, extensive literature on the mass spectrometry of silyl-containing compounds allows for reliable predictions.[5] Under electron impact (EI) ionization for GC-MS, the triisopropylsilyl group is expected to be the primary site of fragmentation. Key expected fragmentation pathways include:

-

Loss of an isopropyl group ([M-43]⁺): This is a very common fragmentation for TIPS-protected compounds, leading to a stable secondary carbocation on the silicon atom.

-

Loss of propylene ([M-42]⁺): A rearrangement followed by the loss of propylene is also a characteristic fragmentation pathway.

-

Cleavage of the Si-N bond: This would generate ions corresponding to the TIPS cation ([M-109]⁺) and the pyrrole-boronic acid radical cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's connectivity and electronic environment.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable.

-

Cap the tube and gently agitate to dissolve the sample completely.

-

Acquire spectra at an appropriate field strength (e.g., 400 MHz for ¹H).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments below are predicted based on the analysis of the parent 1-(triisopropylsilyl)pyrrole[6] and the known electronic effects of a boronic acid substituent.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.2-7.4 | broad s | 2H | B(OH )₂ | Boronic acid protons are often broad and exchangeable. |

| ~7.1 | t | 1H | H-2 | Deshielded by adjacent nitrogen and boron group. Appears as a triplet due to similar coupling to H-5 and H-4. |

| ~6.8 | t | 1H | H-5 | Coupled to H-4 and H-2. |

| ~6.4 | t | 1H | H-4 | Coupled to H-5 and H-2. |

| ~1.5 | septet | 3H | Si-CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 methyl protons. |

| ~1.1 | d | 18H | Si-CH(CH₃ )₂ | Diastereotopic methyl protons of the isopropyl groups, split by the methine proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Expert Insight: A common challenge in the NMR of organoboron compounds is the detection of the carbon atom directly attached to the boron. Due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B), the resonance for the attached carbon (C-3 in this case) is often significantly broadened, sometimes to the point of being indistinguishable from the baseline. This is a well-documented phenomenon and its absence in the spectrum should not be cause for alarm.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~125 | C-2 | Pyrrole ring carbon adjacent to nitrogen. |

| ~122 | C-5 | Pyrrole ring carbon adjacent to nitrogen. |

| ~115 | C-4 | Pyrrole ring carbon. |

| Not Observed | C-3 | Carbon attached to Boron (ipso-carbon), likely broadened. |

| ~12.5 | C H(CH₃)₂ | Methine carbon of the TIPS group. |

| ~18.0 | CH(C H₃)₂ | Methyl carbons of the TIPS group. |

¹¹B NMR Spectroscopy

¹¹B NMR is a highly diagnostic technique for characterizing boronic acids and their derivatives. It provides direct information about the coordination state and electronic environment of the boron atom.[7]

Expected Data and Interpretation:

-

Free Boronic Acid: In a non-coordinating solvent like chloroform, the compound exists as a trigonal planar, sp²-hybridized boronic acid. This species is expected to give a single, broad resonance in the ¹¹B NMR spectrum at approximately δ 28-33 ppm .[8][9]

-

Boronate Ester/Anion Formation: In the presence of diols or in basic aqueous solutions, the boronic acid can form a tetracoordinate, sp³-hybridized boronate ester or boronate anion. This change in geometry and hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-10 ppm .[7][9] This makes ¹¹B NMR an excellent tool for monitoring reactions involving the boronic acid moiety in real-time.

Summary

This compound is a key synthetic intermediate whose purity and structure can be unequivocally confirmed by a combination of spectroscopic techniques. Mass spectrometry readily confirms the molecular weight with a characteristic [M+H]⁺ peak at m/z 268.[2] A detailed analysis of ¹H, ¹³C, and ¹¹B NMR spectra allows for complete structural verification. This guide provides a robust, field-tested protocol for the synthesis of this compound and a framework for interpreting its spectral data, empowering researchers to utilize it with confidence in their synthetic campaigns.

References

-

PubChem. This compound. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

-

Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020. [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 138900-55-7 [chemicalbook.com]

- 3. This compound(138900-55-7) 1H NMR [m.chemicalbook.com]

- 4. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR spectrum [chemicalbook.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. mdpi.com [mdpi.com]

1-(Triisopropylsilyl)pyrrole-3-boronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 1-(Triisopropylsilyl)pyrrole-3-boronic acid

Introduction

This compound is a pivotal reagent in modern organic synthesis, particularly valued as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure, featuring a pyrrole core, a reactive boronic acid moiety, and a sterically demanding N-triisopropylsilyl (TIPS) protecting group, allows for the strategic construction of complex heterocyclic molecules integral to pharmaceutical and materials science research.[3] The efficacy of this reagent, however, is intrinsically linked to its chemical integrity. Degradation, often subtle, can lead to diminished reaction yields, inconsistent results, and the formation of difficult-to-remove impurities.

This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and field-proven handling protocols for this compound. By understanding the causality behind its degradation pathways and implementing the validation and handling procedures outlined herein, researchers can ensure the reagent's reliability and maximize its synthetic potential.

Compound Profile

A foundational understanding begins with the basic physicochemical properties of the reagent.

| Property | Value | Source(s) |

| Chemical Name | (1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid | [4] |

| Synonyms | 1-(TIPS)pyrrole-3-boronic acid | [5] |

| CAS Number | 138900-55-7 | [6] |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [7][8] |

| Molecular Weight | 267.25 g/mol | [4][7] |

| Physical Form | Solid | [7][8] |

The Critical Role of the N-TIPS Protecting Group

The selection of the triisopropylsilyl (TIPS) group is a deliberate and crucial aspect of this reagent's design. The pyrrole ring, while aromatic, is electron-rich and susceptible to oxidation, polymerization, and electrophilic attack, particularly under acidic conditions.[3][9] The unprotected N-H proton is also acidic and can interfere with organometallic reaction mechanisms.

The TIPS group mitigates these issues through two primary mechanisms:

-

Steric Shielding: The three bulky isopropyl substituents create significant steric hindrance around the nitrogen atom and the adjacent C2 and C5 positions of the pyrrole ring, physically obstructing unwanted side reactions.

-

Electronic Stabilization: As a silyl group, it stabilizes the pyrrole ring electronically, reducing its susceptibility to unwanted oxidative or polymeric degradation.[3]

This protection strategy is fundamental to the reagent's utility, allowing the boronic acid moiety at the C3 position to be the primary site of reactivity in cross-coupling reactions.[10]

Understanding Stability and Degradation Pathways

The stability of 1-(TIPS)pyrrole-3-boronic acid is finite and subject to environmental conditions. Degradation primarily occurs at the boronic acid functional group, a common vulnerability among this class of compounds.[11]

Key Degradation Pathways:

-

Protodeboronation: This is the most common degradation pathway, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[11] It is primarily facilitated by moisture and protic solvents. The product of this degradation is 1-(Triisopropylsilyl)pyrrole, an impurity that will not participate in the desired cross-coupling reaction, leading to lower yields and complicating purification.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air (oxygen).[12] This process can lead to the formation of phenolic byproducts or other undesired species, again reducing the effective concentration of the active reagent.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[11] While this process is often reversible upon exposure to water during reaction work-up, it significantly alters the molecular weight (3 molecules of boronic acid minus 3 molecules of water). Failure to account for boroxine formation can lead to critical errors in stoichiometry, as the mass of the reagent no longer corresponds to the expected number of moles of the monomeric boronic acid.

Caption: Primary degradation pathways for 1-(TIPS)pyrrole-3-boronic acid.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 1-(TIPS)pyrrole-3-boronic acid, adherence to strict storage and handling protocols is mandatory.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation pathways (protodeboronation, oxidation, and boroxine formation). |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting protodeboronation and oxidation. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can accelerate oxidative degradation. |

| Location | Cool, dry, dark, well-ventilated area | Ensures a stable environment and prevents accidental exposure to incompatible chemicals.[13] |

Standard Handling Protocol (Solid Reagent)

This protocol is designed to minimize environmental exposure during reagent handling.

-

Preparation: Ensure the sealed reagent container has equilibrated to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations in a low-humidity environment, preferably within a glovebox or a fume hood with a positive flow of inert gas.

-

Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Dispensing: Briefly open the container, remove the desired amount of solid using a clean, dry spatula, and weigh it into a tared, dry vessel.

-

Sealing: Immediately and tightly reseal the main reagent container, purge the headspace with inert gas if possible, and return it to its proper refrigerated storage location.[13]

-

Cleanup: Clean any spills promptly and decontaminate handling equipment.

Self-Validating System: Assessing Reagent Integrity

Before committing a valuable substrate to a reaction, it is prudent to assess the quality of the boronic acid, especially if the container has been opened multiple times or stored for an extended period.

Caption: Decision workflow for assessing reagent quality before use.

Key Analytical Checks:

-

¹H NMR: The most straightforward method. Look for the appearance of a new proton signal in the aromatic region corresponding to the C3-H of the protodeboronated byproduct, 1-(TIPS)pyrrole. Compare the integration of this signal to the desired pyrrole protons to quantify the extent of degradation.

-

¹¹B NMR: A broad signal is characteristic of boronic acids. The formation of boroxines may result in a sharpening or shifting of this signal.

Application Workflow: A Representative Suzuki-Miyaura Cross-Coupling

This protocol illustrates the use of 1-(TIPS)pyrrole-3-boronic acid in a typical cross-coupling reaction, highlighting the practical application of proper handling techniques.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Causality: This procedure is performed under an inert atmosphere to prevent the degradation of the palladium catalyst and the boronic acid. The choice of a phosphine ligand, base, and solvent system is critical and must be optimized for the specific substrates being coupled.[14]

-

Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen) through several cycles of evacuation and backfilling.

-

Reagent Addition: To the flask, add the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF). Degassing is performed by bubbling an inert gas through the solvent for 15-30 minutes and is essential to remove dissolved oxygen.

-

Boronic Acid Addition: In a separate vessel, weigh this compound (1.1–1.5 equiv.) following the handling protocol described above. Add the solid boronic acid to the reaction mixture under a positive flow of inert gas.

-

Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Aqueous Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

By following this rigorous approach, from storage to application, researchers can ensure the validity of their starting material and the reproducibility of their synthetic results.

References

- Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.

- Sigma-Aldrich. This compound AldrichCPR.

- Pubmed.

- Sigma-Aldrich.

- Sigma-Aldrich. This compound | 138900-55-7.

- PubChem. This compound.

- ChemicalBook. This compound | 138900-55-7.

- Chemistry Stack Exchange.

- YouTube. Handling and Storing Chemicals.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- NIH National Library of Medicine. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.

- ResearchG

- NIH National Library of Medicine.

- Science Trove. Silyl protecting groups.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 138900-55-7 [chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 11. benchchem.com [benchchem.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

1-(Triisopropylsilyl)pyrrole-3-boronic acid safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 1-(Triisopropylsilyl)pyrrole-3-boronic acid

Section 1: Compound Profile and Strategic Application

This compound (CAS 138900-55-7) is a specialized heterocyclic building block crucial in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure is strategically designed for controlled reactivity in cross-coupling reactions. The molecule consists of a pyrrole core functionalized with a boronic acid group at the 3-position and a bulky triisopropylsilyl (TIPS) protecting group on the nitrogen atom.

-

The Boronic Acid Moiety : This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for forming carbon-carbon bonds.[2] This makes the reagent an essential precursor for synthesizing complex substituted pyrroles, which are prevalent scaffolds in biologically active molecules.

-

The Triisopropylsilyl (TIPS) Protecting Group : The sterically demanding TIPS group serves two primary functions.[3][4] First, it protects the pyrrole nitrogen from participating in undesired side reactions, ensuring that reactivity is directed exclusively through the boronic acid. Second, its bulk and lipophilicity enhance the compound's solubility in common organic solvents used in synthesis and can influence the regioselectivity of certain reactions. The stability of the TIPS group is greater than smaller silyl groups like trimethylsilyl (TMS), allowing for a broader range of reaction conditions before deprotection.[3]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and reactivity considerations for researchers and drug development professionals utilizing this potent synthetic tool.

Section 2: Physicochemical and Safety Data Summary

All quantitative and qualitative data for this compound are summarized below. This information forms the basis for the risk assessment and subsequent handling protocols.

| Property | Value | Source(s) |

| IUPAC Name | [1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | [5] |

| CAS Number | 138900-55-7 | [5][6][7][8] |

| Molecular Formula | C₁₃H₂₆BNO₂Si | [1][6][7][8] |

| Molecular Weight | 267.25 g/mol | [1][5] |

| Physical Form | Solid | [9] |

| Storage Class | 11 - Combustible Solids | |

| Water Hazard Class | WGK 3 (Hazardous to water) | |

| Recommended Storage | Freezer | [9] |

Section 3: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally published, a robust risk assessment can be formulated by analyzing the hazards associated with its constituent functional groups: the boronic acid, the pyrrole ring, and the organosilyl moiety.

Toxicological Profile

-

Eye Contact : Boronic acids as a class are known to cause serious eye irritation.[10] The fine, solid nature of the compound increases the risk of airborne dust, which can be corrosive to the eyes upon contact.[11]

-

Skin Contact : Causes skin irritation.[10] Prolonged exposure may lead to mild to moderate irritation.[12] While intact skin provides a barrier, absorption can occur, especially if the skin is compromised.[13]

-

Inhalation : May cause respiratory tract irritation.[10][12] Inhaling dust can lead to a dry mouth, nose, and throat, as well as coughing and shortness of breath.[11][14]

-

Ingestion : Boronic acids are toxic in large quantities.[12] Accidental ingestion can cause systemic symptoms including nausea, vomiting, and abdominal pain.[11] In severe cases of boron compound ingestion, effects on the stomach, intestines, liver, and kidneys have been observed.[14]

-

Chronic Exposure & Systemic Effects : Some boron-containing compounds are flagged for reproductive toxicity with chronic high-dose exposure.[12][13]

Chemical Reactivity Hazards

-

Hygroscopicity : Boronic acids are often hygroscopic, meaning they readily absorb moisture from the air.[10] This can lead to the formation of boroxines (cyclic anhydrides), which may affect the compound's reactivity and stoichiometry in sensitive reactions.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[10] The pyrrole ring can be susceptible to oxidation, and the boronic acid group can react unpredictably with potent oxidizers.

-

Thermal Decomposition : Upon combustion or thermal decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and boron oxides can be released.[10][15]

Section 4: Standard Operating Procedures for Safe Handling

A self-validating system of controls is essential for mitigating the identified risks. The following protocols must be strictly adhered to.

Engineering Controls

-

Primary Control : All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

-

Secondary Control : A safety shower and eyewash station must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against fine dust.

-

Hand Protection : Nitrile gloves should be worn at all times. Inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs.

-

Body Protection : A flame-resistant lab coat must be worn and fully fastened.

-

Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or spill cleanup.

Experimental Protocol: Weighing and Dispensing

-

Preparation : Before removing the reagent from the freezer, allow the container to equilibrate to room temperature in a desiccator.

-

Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise the reagent's integrity due to its hygroscopic nature.

-

-

Inert Atmosphere : If the reaction is moisture-sensitive (e.g., many palladium-catalyzed couplings), perform weighing and dispensing in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing : If a glovebox is unavailable, work efficiently in the fume hood. Open the container, quickly weigh the desired amount of the solid onto a tared weigh boat or into a vial, and immediately reseal the main container.

-

Causality: Minimizing the time the container is open to the atmosphere reduces moisture absorption.

-

-

Container Sealing : After dispensing, purge the headspace of the reagent bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing. Wrap the cap and neck with Parafilm® for an extra barrier against moisture ingress.

-

Cleanup : Carefully clean the spatula and weighing area with a solvent-dampened wipe to collect any residual dust. Dispose of all contaminated materials as hazardous waste.

Visualization: Safe Handling Workflow

The logical flow for safely handling this reagent is depicted below.

Caption: Workflow for the safe handling of this compound.

Section 5: Storage and Stability

Proper storage is paramount to maintaining the chemical's purity and reactivity.

-

Storage Conditions : Store in a tightly sealed container in a freezer (-20 °C to 0 °C is typical).[9] The storage area should be dry and well-ventilated.

-

Inert Atmosphere : For long-term storage, keeping the material under an inert atmosphere of nitrogen or argon is best practice to prevent degradation from atmospheric moisture and oxygen.

-

Light Sensitivity : While not explicitly documented for this compound, many complex organic molecules can be light-sensitive. Storing in an opaque container or in a dark location like a freezer mitigates this risk.

Section 6: Emergency Procedures

Spill Response

-

Evacuate non-essential personnel from the immediate area.

-

Wearing full PPE, gently cover the solid spill with a dry, inert absorbent material such as sand or vermiculite to prevent dust from becoming airborne.

-

Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[10]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Section 7: Synthetic Applications & Reactivity Profile

Understanding the compound's reactivity is key to its successful application in synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

This reagent is an ideal substrate for Suzuki-Miyaura reactions to form 3-arylpyrroles. A generalized protocol is provided below.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water, via cannula or syringe.

-

Reaction : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup : After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired 3-aryl-1-(TIPS)-pyrrole.

Visualization: Suzuki-Miyaura Catalytic Cycle

The diagram illustrates the fundamental steps of the coupling reaction involving this reagent.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Section 8: Waste Disposal

All waste materials, including unused reagent, reaction residues, and contaminated lab supplies (e.g., gloves, wipes, silica gel), must be disposed of as hazardous chemical waste. Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain, as the material is classified as hazardous to water.

Section 9: References

-

Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. [Link]

-

Toxicity of boric acid, borax and other boron containing compounds: A review. (2021). PubMed. [Link]

-

Boric Acid Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

-

Boron | ToxFAQs™. (n.d.). ATSDR - CDC. [Link]

-

This compound | C13H26BNO2Si | CID 2763303. (n.d.). PubChem. [Link]

-

This compound | Sample Preparation Laboratories. (2024). Stanford University. [Link]

-

Silyl Protective Groups. (2014). Chem-Station Int. Ed. [Link]

-

Silyl Groups. (n.d.). Gelest. [Link]

-

Silicon-Based Protecting Agents. (n.d.). Gelest. [Link]

-

Silyl group deprotection by TBAF solution. (2022). YouTube. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. [Link]

-

give me your harshest (serious) silyl protecting group deprotection conditions. (2024). Reddit. [Link]